5-Amino-2-phenyl-7H-1,3,4-oxadiazolo(3,2-a)pyrimidin-7-one
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Overview
Description
5-Amino-2-phenyl-7H-1,3,4-oxadiazolo(3,2-a)pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include an oxadiazole ring fused with a pyrimidine ring, making it a valuable scaffold for the development of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-phenyl-7H-1,3,4-oxadiazolo(3,2-a)pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1,3,4-oxadiazole-5-carboxylic acid with guanidine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-phenyl-7H-1,3,4-oxadiazolo(3,2-a)pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, alkylating agents
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Reduced derivatives
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
5-Amino-2-phenyl-7H-1,3,4-oxadiazolo(3,2-a)pyrimidin-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Amino-2-phenyl-7H-1,3,4-oxadiazolo(3,2-a)pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-phenyl-1,3,4-oxadiazole
- 1,2,4-Oxadiazole derivatives
- Pyrido[2,3-d]pyrimidin-7-one derivatives
Uniqueness
5-Amino-2-phenyl-7H-1,3,4-oxadiazolo(3,2-a)pyrimidin-7-one stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and a broader range of biological activities, making it a valuable scaffold for drug development .
Properties
CAS No. |
160893-86-7 |
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Molecular Formula |
C11H8N4O2 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
5-amino-2-phenyl-[1,3,4]oxadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C11H8N4O2/c12-8-6-9(16)13-11-15(8)14-10(17-11)7-4-2-1-3-5-7/h1-6H,12H2 |
InChI Key |
QKKOCZJBCAEXBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC(=O)N=C3O2)N |
Origin of Product |
United States |
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